REACTION_CXSMILES
|
[NH3:1].Cl[S:3]([C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10])(=[O:5])=[O:4]>CO>[CH3:15][C:14]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[S:3](=[O:5])(=[O:4])[NH2:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1C
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the solution stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
by heating under reduced pressure
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Type
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FILTRATION
|
Details
|
the solution is filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitate
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Type
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WASH
|
Details
|
the precipitate washed with additional methanol
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Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |